molecular formula C24H12Br8Si B12335228 Tetrakis(3,5-dibromophenyl)silane CAS No. 18733-95-4

Tetrakis(3,5-dibromophenyl)silane

Cat. No.: B12335228
CAS No.: 18733-95-4
M. Wt: 967.7 g/mol
InChI Key: VZINWPUDLINUER-UHFFFAOYSA-N
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Description

Tetrakis(3,5-dibromophenyl)silane is an organosilicon compound characterized by a silicon atom bonded to four 3,5-dibromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(3,5-dibromophenyl)silane typically involves the reaction of silicon tetrachloride with 3,5-dibromophenylmagnesium bromide (a Grignard reagent). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The general reaction scheme is as follows:

SiCl4+4C6H3(Br)2MgBrSi[C6H3(Br)2]4+4MgClBr\text{SiCl}_4 + 4 \text{C}_6\text{H}_3(\text{Br})_2\text{MgBr} \rightarrow \text{Si}[\text{C}_6\text{H}_3(\text{Br})_2]_4 + 4 \text{MgClBr} SiCl4​+4C6​H3​(Br)2​MgBr→Si[C6​H3​(Br)2​]4​+4MgClBr

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(3,5-dibromophenyl)silane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex organic structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminophenyl derivative, while a Suzuki-Miyaura coupling with a boronic acid would produce a biaryl compound.

Mechanism of Action

The mechanism of action of Tetrakis(3,5-dibromophenyl)silane in various reactions involves the activation of the silicon center and the phenyl rings. The bromine atoms on the phenyl rings can be displaced by nucleophiles, facilitating the formation of new bonds. In coupling reactions, the silicon center provides a stable platform for the formation of complex organic structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(3,5-dibromophenyl)silane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of certain polymers and coordination compounds that require precise structural control.

Properties

CAS No.

18733-95-4

Molecular Formula

C24H12Br8Si

Molecular Weight

967.7 g/mol

IUPAC Name

tetrakis(3,5-dibromophenyl)silane

InChI

InChI=1S/C24H12Br8Si/c25-13-1-14(26)6-21(5-13)33(22-7-15(27)2-16(28)8-22,23-9-17(29)3-18(30)10-23)24-11-19(31)4-20(32)12-24/h1-12H

InChI Key

VZINWPUDLINUER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)[Si](C2=CC(=CC(=C2)Br)Br)(C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br

Origin of Product

United States

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